3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole
Description
3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole is a halogenated pyrrole derivative featuring a triisopropylsilyl (TIPS) protecting group at the 1-position and bromo/iodo substituents at the 3- and 4-positions, respectively. The TIPS group enhances steric protection and stability, while the halogen atoms serve as reactive handles for cross-coupling reactions, making this compound valuable in medicinal chemistry and materials science . Its exact mass is 301.090128, as determined by high-resolution mass spectrometry (HRMS) .
Properties
Molecular Formula |
C13H23BrINSi |
|---|---|
Molecular Weight |
428.22 g/mol |
IUPAC Name |
(3-bromo-4-iodopyrrol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H23BrINSi/c1-9(2)17(10(3)4,11(5)6)16-7-12(14)13(15)8-16/h7-11H,1-6H3 |
InChI Key |
BSEYZRYBXFKYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C(=C1)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole typically involves the halogenation of a pyrrole derivative. One common method includes the bromination and iodination of a triisopropylsilyl-protected pyrrole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenated compounds.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyrrole ring itself.
Coupling Reactions: The presence of halogen atoms makes this compound suitable for cross-coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted pyrroles, while coupling reactions can produce biaryl or diaryl derivatives.
Scientific Research Applications
3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated organic compounds.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole exerts its effects depends on the specific context of its use. In chemical reactions, the halogen atoms can act as leaving groups or participate in electron transfer processes. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways through halogen bonding or other interactions.
Comparison with Similar Compounds
Halogenated Pyrroles with Silyl Protection
Key Observations :
- Halogen vs. Boronate : The bromo/iodo substituents in the target compound enable traditional cross-coupling (e.g., Heck, Stille), while the boronate in the chloro-boronate analog facilitates Suzuki reactions .
- Nitro Group Impact : The nitro group in 3-Nitro-1-(TIPS)-1H-pyrrole introduces strong electron-withdrawing effects, contrasting with the electron-rich halogenated core of the target compound .
Pyrazole Derivatives with Halogenation
Key Observations :
- Functional Group Diversity : The pyrazole carbaldehyde derivative () contains a reactive aldehyde, enabling nucleophilic additions absent in the target pyrrole.
- Biological Activity : SC-2001 demonstrates antimicrobial properties, suggesting that halogenated pyrroles/pyrazoles with electron-withdrawing groups may enhance bioactivity .
Other Pyrrole-Based Analogues
Key Observations :
- Lipophilicity : The heptyl chain in 3-Heptyl-1H-pyrrole increases lipophilicity compared to the halogen/TIPS-substituted target compound, affecting solubility and bioavailability .
- Sulfonyl Groups : Sulfonyl-containing pyrroles () exhibit enhanced antimicrobial activity, whereas the target compound’s halogens prioritize synthetic utility over direct bioactivity .
Biological Activity
3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole is a halogenated pyrrole derivative notable for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry and organic synthesis due to its electronic properties, reactivity, and applications in developing pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including relevant case studies, structure-activity relationships, and research findings.
Structural Features
- Molecular Formula : C₁₃H₂₃BrINSi
- Molecular Weight : 428.22 g/mol
- CAS Number : 773851-39-1
- Appearance : Blackish-brown solid
- Solubility : Soluble in chloroform
The compound features both bromine and iodine substituents on the pyrrole ring, along with a triisopropylsilyl group that enhances its stability and solubility in organic solvents .
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Bromo-1H-pyrrole | Lacks iodine | Simpler structure with different reactivity |
| 3-Iodo-4-bromo-1H-pyrrole | Iodine instead of bromine | Enhanced reactivity due to larger iodine atom |
| 3-Chloro-4-iodo-1H-pyrrole | Chlorine instead of bromine | Different reactivity due to chlorine's electronegativity |
The combination of bromine and iodine along with the triisopropylsilyl group provides distinct electronic properties that enhance the compound's utility in synthetic applications compared to its chloro and iodo counterparts .
Antibacterial Properties
Research has indicated that compounds containing similar structural motifs to this compound exhibit significant antibacterial activity. For instance, derivatives of pyrrole have shown effectiveness against resistant strains of Staphylococcus aureus, with minimal inhibition concentrations (MICs) lower than those of common antibiotics like vancomycin or ciprofloxacin . This suggests a potentially novel mechanism of action that could circumvent existing resistance mechanisms.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study revealed that modifications in the pyrrole structure can significantly influence biological activity. For example, the introduction of halogen substituents affects both the potency and spectrum of activity against various bacterial strains. The presence of the triisopropylsilyl group appears to enhance solubility and stability, which may contribute to improved bioavailability in biological systems .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various pyrrole derivatives, it was found that those containing bromine exhibited superior activity against Gram-positive bacteria compared to their non-brominated counterparts. The research highlighted that the introduction of halogens can modify the lipophilicity and electronic characteristics, leading to enhanced membrane penetration .
Case Study 2: Inhibition of Protein Arginine Methyltransferases (PRMTs)
This compound serves as an intermediate for synthesizing MS094, a potent inhibitor of PRMTs (IC50 values ranging from 8 nM to 119 nM). This inhibition is crucial for regulating arginine methylation, which plays a significant role in gene expression and cellular signaling pathways .
Toxicity Assessment
Preliminary toxicity predictions for synthesized compounds indicate that they belong to lower toxicity classes (III–VI), suggesting favorable safety profiles for further biological testing. These assessments are critical for identifying candidates suitable for therapeutic development while minimizing potential side effects .
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole?
Methodological Answer: The synthesis typically involves sequential halogenation and protection steps. For example:
Core Pyrrole Formation : Use Clausson-Kaas reactions to construct the pyrrole ring, as demonstrated in undergraduate labs with substituted furans and amines .
Halogenation : Introduce bromine and iodine via electrophilic substitution. Bromination may use NBS (N-bromosuccinimide) in DMF, while iodination employs I₂ with oxidizing agents like HIO₃.
Silylation : Protect the pyrrole nitrogen using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base (e.g., Et₃N) to prevent unwanted side reactions during subsequent steps .
Q. How is the purity of this compound assessed during synthesis?
Methodological Answer: Purity is monitored using:
- TLC (Thin-Layer Chromatography) : Silica gel plates with hexane/EtOAc (9:1) to track reaction progress .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) confirm molecular ion peaks (e.g., [M+H]⁺) and detect impurities .
- Recrystallization : Purify using ethanol/water mixtures to achieve >95% purity (validated by NMR) .
Advanced Research Questions
Q. How can steric hindrance from the triisopropylsilyl group affect cross-coupling reactions involving this compound?
Methodological Answer: The bulky TIPS group may slow reaction kinetics or limit access to catalytic sites. Strategies include:
- Catalyst Optimization : Use Pd₂(dba)₃ with XPhos ligands, which tolerate steric bulk, as shown in Suzuki couplings of similar silyl-protected heterocycles .
- Elevated Temperatures : Conduct reactions at 80–100°C in toluene/DMF to enhance catalyst activity .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 70% yield in 2 hours vs. 12 hours conventionally) .
Data Contradiction Note :
Some studies report lower yields (e.g., 50–60%) for sterically hindered substrates, suggesting the need for iterative ligand screening .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substitution patterns. The TIPS group causes upfield shifts (δ 1.0–1.5 ppm for CH₃ groups) .
- X-ray Crystallography : Resolve steric/electronic effects on the pyrrole ring, as done for analogous bromo/iodo-pyrazoles .
- High-Resolution MS : Confirm molecular weight (expected [M+H]⁺ ~465–470 amu) and isotope patterns for Br/I .
Q. Example NMR Data (Analogous Compound) :
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2 | 6.85 | Singlet | Pyrrole C-H |
| TIPS CH₃ | 1.1 | Multiplet | Si(i-Pr)₃ |
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer: Discrepancies often arise from:
Halogenation Selectivity : Competing bromination/iodination sites require strict temperature control (e.g., 0°C for I₂ addition) .
Moisture Sensitivity : Hydrolysis of the TIPS group can reduce yields; use anhydrous solvents and glovebox techniques .
Catalyst Deactivation : Pd catalysts may be poisoned by iodide byproducts; add Ag₂O to scavenge halides .
Q. Optimization Table :
| Variable | Impact on Yield | Reference |
|---|---|---|
| Dry Solvents | Increases by 15–20% | |
| Ag₂O Additive | Increases by 10% |
Q. What role does this compound play in medicinal chemistry or materials science?
Methodological Answer:
- Drug Discovery : The compound serves as a precursor for kinase inhibitors. For example, Suzuki couplings install aryl groups at the 4-iodo position to modulate bioactivity .
- Materials Science : The TIPS group enhances solubility for OLED applications, as seen in pyrrole-based emissive layers .
Case Study :
A 2021 study achieved 85% yield in a Pd-catalyzed coupling to synthesize a pyrrole-phenanthroline ligand for luminescent complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
